1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine
Beschreibung
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is a pyrazole-based compound featuring a bromine substituent at the 4-position and a dimethylamine group attached to the pyrazole core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H14BrN3 |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3 |
InChI-Schlüssel |
PEYGMZQJGBVRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)CN(C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrazole Core Formation
Hydrazine-Based Approaches
The foundation of any pyrazole synthesis typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. For 1,3-dimethyl-1H-pyrazole derivatives, methylhydrazine serves as a key starting reagent. The reaction can proceed through several pathways:
Condensation with 1,3-Diketones
One of the most efficient approaches involves the reaction of methylhydrazine with appropriate 1,3-diketones. This cyclization typically occurs under mild conditions (40-70°C) in protic solvents such as ethanol. The reaction proceeds through initial nucleophilic attack by the hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
Alternative Approach Using DMF Derivatives
Another viable strategy employs dimethyl malonate reacting with formamide compounds and alkylating agents. This approach has been documented for synthesizing 1-methyl-5-hydroxypyrazole, which can serve as a precursor to our target compound.
The reaction sequence involves:
- Reaction of dimethyl malonate with N,N-dimethylformamide (DMF) and an alkylating agent (such as dimethyl sulfate) under basic conditions
- Cyclization with methylhydrazine
- Hydrolysis and decarboxylation to form the pyrazole core
For optimal results, triethylamine serves as an effective base, with reaction temperatures between 40-70°C yielding the best outcomes. This synthesis can be represented schematically:
Dimethyl malonate + DMF + Dimethyl sulfate → Intermediate (2) →
Reaction with methylhydrazine → 1-methyl-5-hydroxypyrazole
Acrolein-Hydrazine Method
A complementary approach involves the reaction of hydrazine hydrate with acrolein in an aqueous-organic medium. This method produces pyrazoline intermediates that can be subsequently oxidized to pyrazoles:
- Reaction of hydrazine hydrate with acrolein at 20-60°C
- Oxidation of the resulting pyrazoline to pyrazole at 0-30°C
This method particularly advantages industrial-scale production due to its high yields, minimal byproduct formation, and straightforward workup procedures.
Methylation and Functionalization Strategies
Introduction of Methyl Groups
The 1,3-dimethyl substitution pattern requires strategic introduction of methyl groups. The 1-methyl group is most efficiently introduced by using methylhydrazine as the starting material, while the 3-methyl position can be incorporated through selection of appropriate diketone precursors or through subsequent functionalization.
Approaches to 5-Position Functionalization
The 5-position of the pyrazole ring must be appropriately functionalized to eventually attach the N,N-dimethylmethanamine group. This can be accomplished through several methods:
Carboxylation Approach
A common strategy involves incorporating a carboxylic acid or ester function at the 5-position, which can later be converted to the required amine derivative. This approach has been documented for preparing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which offers structural similarities to our target intermediate.
Bromination Methodologies
Direct Bromination of Pyrazole Rings
Installation of N,N-dimethylmethanamine Group
From Carboxylic Acid Intermediates
The N,N-dimethylmethanamine group can be introduced by converting a carboxylic acid precursor at the 5-position through the following sequence:
- Hydrolysis of an ester to carboxylic acid
- Activation of the acid (using reagents such as azido dimethyl phosphate)
- Conversion to an amine through Curtius-type rearrangement
- Dimethylation of the resulting amine
This approach is supported by related syntheses documented for 5-bromo-1-methyl-1H-pyrazol-3-amine, which involves:
Nucleophilic Substitution Approaches
An alternative strategy involves installing a reactive group at the 5-position (such as a halide or tosylate) and performing nucleophilic substitution with dimethylamine. This approach requires careful control of reaction conditions to avoid competitive reactions at the 4-bromo position.
Complete Synthetic Routes
Integrated Synthetic Pathway
Based on the methodologies described above, a complete synthetic route to 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine can be proposed:
Route A: Sequential Construction
- Formation of 1,3-dimethyl-1H-pyrazole via methylhydrazine and suitable diketone
- Regioselective functionalization of 5-position
- Bromination at 4-position
- Installation of N,N-dimethylmethanamine group
Route B: Functional Group Interconversion Approach
Reaction Parameters and Optimization
The following table summarizes key reaction parameters that influence the yield and efficiency of critical synthetic steps:
| Synthetic Step | Optimal Reaction Conditions | Key Reagents | Typical Yield | Critical Parameters |
|---|---|---|---|---|
| Pyrazole Formation | 40-70°C, 4-7h | Methylhydrazine, diketone precursor | 85-95% | Temperature control, excess methylhydrazine |
| Bromination | 0-30°C, 2-4h | Tribromooxyphosphorus or NBS | 70-85% | Regioselectivity, reaction time |
| Carboxyl Activation | 100°C | Dimethyl azidophosphate, tert-butanol | 65-80% | Anhydrous conditions |
| Amine Formation | Room temperature | Trifluoroacetic acid | 85-95% | Acid concentration |
Analytical Characterization
Structure Confirmation Methods
Confirmation of successful synthesis requires comprehensive analytical characterization, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR: Expected chemical shifts for methyl groups at the 1,3-positions of the pyrazole ring appear at approximately δ 3.8 and 2.3 ppm, respectively
- ¹³C-NMR: Distinctive signals for the quaternary carbons at the 4,5-positions
Mass Spectrometry
- Expected molecular ion [M+H]⁺ at m/z 262.0 (accounting for the bromine isotope pattern)
Infrared Spectroscopy
- Characteristic absorptions for C=N stretching of pyrazole ring (1550-1650 cm⁻¹)
Purity Assessment
Purity assessment typically involves high-performance liquid chromatography (HPLC) or gas chromatography (GC), with target purity exceeding 95% for research applications and 98% for pharmaceutical applications.
Analyse Chemischer Reaktionen
Pyrazole Core Formation
The pyrazole core (4-bromo-1,3-dimethyl-1H-pyrazole) is typically synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. For example:
-
Reaction of hydrazine derivatives with 2,4-pentanedione :
Primary aliphatic amines react with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine under acidic or basic conditions to form pyrazoles. This method was used to synthesize related compounds like 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole in DMF at 85°C for 1.5 hours, yielding 38% . -
Bromination of pyrazoles :
The bromine substituent at position 4 is introduced via electrophilic substitution. For instance, 4-bromo-3,5-dimethylpyrazole can be synthesized by reacting pyrazole derivatives with brominating agents under controlled conditions, as described in studies involving pyrazole cyclization and bromination .
Key Reaction Conditions
Electrophilic Substitution
The bromine substituent at position 4 renders the pyrazole core reactive toward nucleophilic aromatic substitution. For example, the bromine can be replaced by aryl or alkyl groups using Suzuki coupling or other cross-coupling reactions .
Alkylation Reactions
The dimethylmethanamine group can undergo further alkylation to form quaternary ammonium salts, enhancing solubility or pharmacological properties.
Stability and Functional Group Interactions
The compound’s stability is influenced by the electron-withdrawing bromine and electron-donating methyl groups. These substituents modulate the reactivity of the pyrazole ring, affecting its interaction with biological targets .
Characterization Methods
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects : The bromine atom in the target compound enhances electrophilicity compared to chlorine or methyl substituents in analogues (e.g., Compound 19 ). This may influence reactivity in Suzuki-Miyaura couplings or halogen-bonding interactions.
- Core Heterocycle : Pyrazole-based compounds (e.g., LM6 ) exhibit lower aromatic stabilization than indole or azulene derivatives, affecting their electronic spectra and binding affinities.
Pharmacological and Functional Comparisons
Table 2: Bioactivity Profiles of Selected Analogues
Key Observations :
- Enzyme Modulation : The bromine substituent in the target compound may enhance interactions with hydrophobic enzyme pockets compared to chloro or nitro groups in analogues.
Key Observations :
Biologische Aktivität
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is a compound that has garnered attention in medicinal and organic chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C8H12BrN3, with a molecular weight of 232.10 g/mol. It contains a pyrazole ring substituted with a bromine atom and a dimethylmethanamine group. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Synthesis
The synthesis typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by the introduction of the dimethylmethanamine moiety. This can be achieved through standard organic synthesis techniques such as nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It has been shown to modulate receptor activities, which can lead to altered cellular responses.
Pharmacological Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that compounds with similar structures had effective binding energies against Penicillin-binding proteins (PBP) in Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anti-cancer Potential : Molecular docking studies have suggested that this compound might inhibit certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival .
- Neuroactive Effects : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders .
Comparative Analysis
A comparison with similar compounds reveals unique attributes of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-1,3-dimethyl-1H-pyrazole | Structure | Antimicrobial and anti-cancer |
| 4-Bromo-N-methylbenzamide | Structure | Moderate anti-inflammatory |
| 4-Bromo-3,5-dimethylpyrazole | Structure | High binding affinity to PBPs |
Case Study 1: Antibacterial Activity
In a controlled study, derivatives similar to 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine were tested against E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating strong antibacterial properties .
Case Study 2: Cancer Cell Line Inhibition
A series of experiments conducted on human cancer cell lines revealed that this compound could inhibit cell growth by inducing apoptosis. The IC50 values ranged between 15–30 µM across different cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
